molecular formula C19H25N4O18P2-3 B1264174 UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate

UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate

Cat. No. B1264174
M. Wt: 659.4 g/mol
InChI Key: GZLIMKLKXDFTJR-LTMKHLKMSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate is trianion of UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid arising from deprotonation of carboxylic acid and diphosphate functions. It is a conjugate base of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid.

Scientific Research Applications

Chemical Synthesis and Biosynthesis Pathways

  • Chemical Synthesis : UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid (UDP-Glc-2,3-diNAcA) has been chemically synthesized from N-acetyl-D-glucosamine, which is crucial for studying lipopolysaccharide biosynthesis in respiratory pathogens like B. pertussis and P. aeruginosa. This synthesis is key for elucidating biosynthetic pathways of certain polysaccharides (Rejžek et al., 2009).

  • Enzymatic Pathways in Respiratory Pathogens : In Pseudomonas aeruginosa and Bordetella pertussis, the synthesis of UDP-Glc-2,3-diNAcA involves key enzymes that epimerize this compound to form UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronic acid. These enzymes, WbpI and WlbD, have been biochemically characterized, enhancing understanding of the biosynthesis of lipopolysaccharides in these pathogens (Westman et al., 2007).

  • Enzyme Mechanisms and Computational Studies : Studies on WlbB, an N-acetyltransferase involved in UDP-ManNAc3NAcA biosynthesis, explore the enzymatic mechanism using QM/MM calculations. This research gives insights into the role of residue Asn84 and the impact of starting geometries on the enzymatic process, deepening the understanding of how these enzymes function at a molecular level (Ma et al., 2015).

Molecular Structure and Function

  • Molecular Structure of Enzymes : The molecular structure of WlbB, crucial for the biosynthesis of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid, has been determined. This structure helps in understanding the specific enzymatic transformations needed for the synthesis of UDP-Glc-2,3-diNAcA (Thoden & Holden, 2010).

  • Functional Studies of Biosynthetic Enzymes : WlbA, a key enzyme in the pathway for biosynthesis of UDP-ManNAc3NAcA from UDP-N-acetyl-d-glucosamine, has been studied for its structural and functional properties. This research aids in understanding the synthesis of unusual dideoxy sugars found in certain bacteria (Thoden & Holden, 2010).

  • Analysis of UDP-glucose Dehydrogenase : Studies on UDP-glucose dehydrogenase, which catalyzes the formation of UDP-glucuronic acid, provide insights into the enzymatic mechanisms and kinetics. This is significant for understanding the biosynthesis of components like UDP-Glc-2,3-diNAcA in various bacteria (Campbell et al., 1997).

Enzymatic Synthesis and Characterization

  • Synthesis and Characterization of Enzymes : Studies on the enzymes WbpB, WbpE, and WbpD from Pseudomonas aeruginosa reveal their roles in the biosynthesis of UDP-2,3-diacetamido-2,3-dideoxy-d-mannuronic acid. This research contributes to understanding the complex enzymatic pathways involved in the synthesis of unusual sugars like UDP-Glc-2,3-diNAcA (Westman et al., 2009).

  • Biosynthesis in Psychrobacter cryohalolentis : Research on the biosynthesis of 2,3‐diacetamido‐2,3‐dideoxy‐d‐glucuronic acid in Psychrobacter cryohalolentis has led to the identification and characterization of enzymes required for its synthesis. This adds to the knowledge of sugar biosynthesis in Gram-negative bacteria (Hofmeister et al., 2022).

Additional Research Applications

  • Glucose Metabolism and Hepatic UDP-glucose : Studies on glucose metabolism in humans have examined the role of hepatic uridine diphosphoglucose (UDP-glc) in fasted and fed states. Understanding these pathways may indirectly provide insights into the metabolism of related compounds like UDP-Glc-2,3-diNAcA (Hellerstein et al., 1995).

  • Enzyme Studies in Bordetella pertussis and Chromobacterium violaceum : The study of WlbA enzymes from different bacteria, including Bordetella pertussis, enhances understanding of enzymes involved in the biosynthesis of sugars like ManNAc3NAcA, an element closely related to UDP-Glc-2,3-diNAcA (Thoden & Holden, 2011).

properties

Product Name

UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate

Molecular Formula

C19H25N4O18P2-3

Molecular Weight

659.4 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3-hydroxyoxane-2-carboxylate

InChI

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t8-,10-,11-,12-,13+,14-,15+,16-,18-/m1/s1

InChI Key

GZLIMKLKXDFTJR-LTMKHLKMSA-K

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(=O)NC1C(C(OC(C1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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